
Arg-Pro-Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Pro-Phe is a tripeptide composed of arginine (basic), proline (rigid, cyclic structure), and phenylalanine (hydrophobic). For instance, arginine’s positive charge may facilitate interactions with negatively charged biomolecules, proline’s conformational rigidity could influence peptide stability, and phenylalanine’s hydrophobicity might enhance membrane permeability or receptor binding. Such tripeptides are often explored for bioactive properties, including enzyme inhibition, antioxidant activity, or receptor modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Pro-Phe typically involves the stepwise coupling of the amino acids arginine, proline, and phenylalanine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The scalability of these methods allows for the production of significant quantities of the compound for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
Arg-Pro-Phe can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can modify the side chains of the amino acids, potentially altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol (DTT) for reduction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of arginine to citrulline results in a modified peptide with different biochemical properties .
Scientific Research Applications
Neuroprotective Applications
Cognitive Enhancement : Research indicates that peptides similar to Arg-Pro-Phe may have neuroprotective effects. For instance, studies have shown that certain tetrapeptides can enhance memory and cognitive function by reducing oxidative stress in neuronal tissues. A notable example is the tetrapeptide Ala-Phe-Phe-Pro, which demonstrated significant improvements in behavioral performance in memory-impaired mice by mitigating oxidative damage and enhancing lipid metabolism .
Thrombin Inhibition
Antithrombotic Properties : this compound has been studied for its ability to inhibit thrombin, a key enzyme in the coagulation cascade. Investigations reveal that this peptide can bind to the active site of thrombin, preventing its interaction with substrates and thereby inhibiting platelet activation. The mechanism involves competitive inhibition at concentrations that do not affect thrombin's active site directly. This property makes it a candidate for developing antithrombotic therapies .
Biomaterials Development
Piezoelectric Applications : The structural properties of this compound contribute to its potential use in biomaterials. Research has demonstrated that peptide assemblies can exhibit piezoelectric properties when arranged in specific helical structures. This characteristic is particularly relevant for designing functional biomaterials that mimic natural collagen and can be used in tissue engineering and regenerative medicine .
Structural Characteristics and Mechanism of Action
The effectiveness of this compound in various applications can be attributed to its unique structural characteristics:
- Binding Affinity : The presence of arginine enhances binding to various receptors, while proline contributes to the stability of the peptide structure.
- Hydrophobic Interactions : Phenylalanine's hydrophobic nature aids in the formation of stable aggregates necessary for biological activity.
- Stereochemistry : Modifications in the stereochemistry of the peptide can influence its biological activity, making it a versatile candidate for drug design .
Neuroprotective Effects
A study on Ala-Phe-Phe-Pro showed significant neuroprotective effects by enhancing superoxide dismutase activity and reducing malondialdehyde levels in serum, indicating reduced oxidative stress .
Thrombin Inhibition
Research on Arg-Pro-Pro-Gly-Phe demonstrated its bifunctional inhibition of thrombin, highlighting its potential as an antithrombotic agent through both competitive inhibition and receptor blocking mechanisms .
Biomaterial Development
Investigations into peptide-based piezoelectric generators revealed that Pro-Phe-Phe assemblies could be engineered to exhibit desirable mechanical properties for use in biomedical applications .
Mechanism of Action
The mechanism of action of Arg-Pro-Phe involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can form hydrogen bonds and electrostatic interactions with negatively charged sites on target molecules, while the proline and phenylalanine residues contribute to the peptide’s overall stability and binding affinity . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key tripeptides and related compounds containing Pro-Phe or analogous motifs:
Key Findings
Bioactivity Differences by Sequence: Leu-Pro-Phe () exhibits robust antioxidant activity, retaining >80% DPPH/ABTS radical scavenging after 5 hours at 100°C. Replacing leucine with arginine (this compound) could enhance solubility but reduce thermal stability due to arginine’s charged side chain . Ile-Pro-Pro-Phe () demonstrates superior cholesterol-lowering activity (93.47% micelle inhibition), attributed to its extended Pro-Pro motif, which stabilizes interactions with cholesterol.
Stereochemistry and Modifications: H-D-Phe-Pro-Arg-CMK () and D-Pro-Phe-Arg-CMK () highlight the impact of D-amino acids and chloromethylketone groups on protease inhibition. These modifications enhance stability and target specificity, suggesting that this compound derivatives could be engineered for similar applications .
Receptor Interactions: The thrombin receptor agonist Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe () activates phospholipase D and inositol phosphate pathways. The Pro-Phe segment within this peptide may stabilize receptor binding, implying that this compound could serve as a truncated agonist or antagonist in related pathways .
Metal-Binding Potential: Fc-Gly-Pro-Arg(NO2)-OMe () forms a 2:1 complex with Cu(II), driven by arginine’s guanidinium group. This compound may exhibit similar metal-binding behavior, enabling applications in chelation therapy or catalysis .
Biological Activity
Arg-Pro-Phe (APF) is a tripeptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.
This compound exhibits several biological activities primarily through its interactions with specific receptors and enzymes:
- Melanocortin Receptor Agonism : Research indicates that APF-derived ligands can act as agonists for melanocortin receptors (MCRs), particularly MC1R, MC3R, and MC4R. These receptors are involved in energy homeostasis and various metabolic pathways. For instance, stereochemical modifications of the Arg-Phe sequence have been shown to enhance MCR activity, influencing energy regulation and appetite control .
- Thrombin Inhibition : A related peptide, Arg-Pro-Pro-Gly-Phe (RPPGF), has been studied for its role as a thrombin inhibitor. It binds to the active site of thrombin, preventing platelet activation and coagulation. This mechanism is significant in cardiovascular health, suggesting that APF may also influence thrombotic processes indirectly through similar pathways .
Case Studies and Experimental Data
Several studies have documented the biological effects of this compound and related peptides:
- Table 1: Biological Activity of APF Derivatives
Peptide Sequence | Receptor Interaction | Biological Effect | EC50 (nM) |
---|---|---|---|
c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] | MC1R | Partial Agonist (55% NDP-MSH) | 700 ± 200 |
c[Pro-Arg-DPhe-Phe-Asn-Ala-Phe-DPro] | MC3R | Antagonist | pA2 = 6.3 |
c[Pro-DArg-DPhe-Phe-Asn-Ala-Phe-DPro] | MC4R | Antagonist | pA2 = 8.2 |
This table summarizes the receptor interactions and biological effects observed in various studies on APF derivatives, highlighting their potential as therapeutic agents in metabolic disorders.
3. Clinical Implications
The biological activities of this compound suggest potential applications in several clinical areas:
- Obesity and Metabolic Syndrome : Given its role in modulating MCR activity, APF could be explored as a treatment option for obesity by influencing appetite regulation and energy expenditure.
- Cardiovascular Health : Its inhibitory effects on thrombin suggest that APF may have protective roles in cardiovascular diseases, potentially reducing thrombotic events.
4. Conclusion
The compound this compound demonstrates significant biological activity through its interaction with various receptors and enzymes. Ongoing research is necessary to fully elucidate its mechanisms and therapeutic potential, particularly in metabolic disorders and cardiovascular health.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Arg-Pro-Phe and ensuring its purity in peptide research?
To synthesize this compound, solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely adopted due to its efficiency in producing short peptides . Critical steps include:
- Coupling optimization : Use HOBt/DIC as activators for high coupling efficiency.
- Purity validation : Employ reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) and confirm molecular weight via MALDI-TOF mass spectrometry .
- Contaminant removal : Dialysis or size-exclusion chromatography to eliminate residual solvents or truncated sequences.
Q. How should researchers design initial bioactivity assays for this compound?
Begin with in vitro assays targeting hypothesized pathways (e.g., ACE inhibition for hypertension studies):
- Cell-based models : Use human umbilical vein endothelial cells (HUVECs) for endothelial function assays, with dose ranges of 1–100 µM .
- Controls : Include positive controls (e.g., captopril for ACE inhibition) and vehicle controls.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (α=0.05) and report effect sizes to avoid Type I/II errors .
Q. What are the best practices for characterizing this compound’s stability under physiological conditions?
- pH stability : Incubate the peptide in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to assess melting points and aggregation tendencies.
- Enzymatic resistance : Test against proteases (e.g., trypsin) using fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Contradictions often arise from variability in experimental models or dosage regimes. Mitigate this by:
- Meta-analysis : Pool data from studies using PRISMA guidelines, focusing on standardized endpoints (e.g., IC50 values for ACE inhibition) .
- Assay harmonization : Compare results across orthogonal methods (e.g., fluorometric vs. colorimetric ACE assays) to identify method-specific artifacts .
- Dose-response reevaluation : Use nonlinear regression to model efficacy thresholds and identify species-specific sensitivities .
Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action?
- Molecular docking : Simulate peptide-receptor interactions using AutoDock Vina with ACE (PDB ID: 1O8A) to predict binding affinities .
- Transcriptomics : Perform RNA-seq on treated cell lines (e.g., HEK293) to identify differentially expressed genes in pathways like NO signaling .
- In vivo models : Utilize spontaneously hypertensive rats (SHRs) with telemetry implants to monitor real-time blood pressure changes post-administration .
Q. How should researchers integrate multi-omics data to study this compound’s systemic effects?
Adopt a systems biology approach:
- Proteomics : Use tandem mass tag (TMT) labeling to quantify plasma protein changes in animal models.
- Metabolomics : Apply LC-QTOF-MS to profile serum metabolites, focusing on nitric oxide metabolites and oxidative stress markers .
- Data integration : Leverage tools like Cytoscape for network analysis, prioritizing hub nodes (e.g., NOS3, SOD1) for functional validation .
Q. What strategies improve reproducibility in this compound research?
- Open protocols : Share detailed synthetic procedures and assay conditions via platforms like Protocols.io .
- Data transparency : Deposit raw LC-MS/MS and RNA-seq data in public repositories (e.g., PRIDE, GEO) with FAIR-compliant metadata .
- Collaborative validation : Partner with independent labs to replicate key findings using blinded samples .
Q. Methodological Resources Table
Properties
CAS No. |
16874-80-9 |
---|---|
Molecular Formula |
C20H30N6O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H30N6O4/c21-14(8-4-10-24-20(22)23)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
InChI Key |
YFHATWYGAAXQCF-JYJNAYRXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.